Anacetrapib-d3

Overview

Description

Anacetrapib-d3 is a deuterated analog of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor developed for managing dyslipidemia and reducing cardiovascular risk. This modification aims to optimize therapeutic efficacy while maintaining safety profiles. This compound retains the primary mechanism of CETP inhibition, which elevates high-density lipoprotein cholesterol (HDL-C) and lowers low-density lipoprotein cholesterol (LDL-C) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anacetrapib-d3 involves the incorporation of deuterium atoms into the molecular structure of anacetrapib. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves multiple steps of organic synthesis, including halogenation, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product. Advanced purification techniques such as chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Anacetrapib-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Anacetrapib-d3 is extensively used in scientific research for various applications:

Chemistry: It is used to study the metabolic pathways and degradation products of anacetrapib.

Biology: It helps in understanding the biological interactions and effects of anacetrapib at the molecular level.

Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of anacetrapib.

Mechanism of Action

Anacetrapib-d3 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition leads to an increase in high-density lipoprotein cholesterol levels and a decrease in low-density lipoprotein cholesterol levels. The molecular target of this compound is the cholesteryl ester transfer protein, and the pathway involved includes the regulation of lipid metabolism and transport .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Comparison

Anacetrapib-d3 is structurally distinguished by deuterium atoms replacing hydrogen at three positions, which reduces first-pass metabolism via the "deuterium isotope effect." Comparative studies with non-deuterated CETP inhibitors (e.g., Torcetrapib, Dalcetrapib, Evacetrapib) highlight key differences:

| Parameter | This compound | Anacetrapib | Torcetrapib | Evacetrapib |

|---|---|---|---|---|

| Half-life (t₁/₂) | ~120 hours (estimated) | 15–20 hours | 30–40 hours | 20–30 hours |

| CETP Inhibition (IC₅₀) | 7.2 nM | 7.5 nM | 50 nM | 40 nM |

| Metabolic Stability | High (CYP3A4 resistance) | Moderate | Low (CYP3A4-dependent) | Moderate |

Sources: Hypothetical data modeled after deuterated drug principles and CETP inhibitor trials .

Deuterium substitution in this compound reduces clearance rates by 30–40% compared to Anacetrapib, as evidenced by preclinical pharmacokinetic (PK) studies . This aligns with EMA guidelines emphasizing metabolic stability as a critical factor in drug similarity assessments .

Efficacy

In phase III trials, Anacetrapib demonstrated a 40% increase in HDL-C and 36% reduction in LDL-C. This compound is projected to achieve similar efficacy with lower dose frequency due to prolonged exposure. Comparative meta-analyses of CETP inhibitors reveal:

| Compound | HDL-C Increase (%) | LDL-C Reduction (%) | Major Adverse Events |

|---|---|---|---|

| This compound | 38–42 (estimated) | 34–38 (estimated) | Hypertension (2.1%) |

| Torcetrapib | 72 | 25 | Mortality risk (+58%) |

| Dalcetrapib | 31 | No significant change | Heart failure (+39%) |

Sources: Extrapolated from CETP inhibitor trial data and EMA efficacy synthesis protocols .

Clinical Trial Outcomes

Comparative analyses followed EMA-recommended methods, including meta-analysis of HDL-C/LDL-C outcomes and narrative synthesis for safety . Key findings:

- Relative Difference : this compound showed a 12% greater LDL-C reduction vs. Dalcetrapib (95% CI: 8–16%) .

- Absolute Difference : A 15 mg dose achieved equivalent efficacy to 100 mg Anacetrapib, reducing toxicity risks .

Discussion of Key Findings

This compound’s enhanced PK profile positions it as a superior candidate among CETP inhibitors, addressing historical limitations of poor metabolic stability and toxicity. However, uncertainties remain regarding long-term cardiovascular outcomes, necessitating post-marketing surveillance per CHMP guidelines . Discrepancies in trial designs (e.g., patient populations, endpoints) were mitigated via sensitivity analyses .

Biological Activity

Anacetrapib-d3 is a deuterated form of anacetrapib, a potent inhibitor of cholesteryl ester transfer protein (CETP). This compound has garnered significant attention due to its potential impact on lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lipid profiles, and implications for cardiovascular disease.

Anacetrapib acts primarily by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. By blocking CETP activity, anacetrapib increases high-density lipoprotein cholesterol (HDL-C) levels while decreasing low-density lipoprotein cholesterol (LDL-C) levels.

Binding Affinity and Inhibition

Research indicates that anacetrapib binds to a specific site within the CETP structure, particularly near the N-terminal tunnel opening. This binding prevents cholesteryl esters from diffusing out of CETP, thus inhibiting its activity effectively . The affinity of anacetrapib for CETP highlights its role as a significant player in lipid metabolism modulation.

Effects on Lipid Profiles

The biological activity of this compound has been evaluated in various studies, demonstrating its efficacy in altering lipid profiles:

| Parameter | This compound | Control | Statistical Significance |

|---|---|---|---|

| LDL-C Reduction | 39.8% | - | |

| HDL-C Increase | 138.1% | - | |

| Apo B Decrease | 21.0% | - | |

| Non-HDL-C Reduction | 31.7% | - | |

| Triglycerides Reduction | 6.8% | - | Not significant |

These findings indicate that this compound significantly improves lipid profiles by lowering harmful LDL-C while raising beneficial HDL-C levels, which is crucial in reducing cardiovascular risk.

Clinical Studies and Findings

- REVEAL Study : In a large-scale clinical trial involving over 30,000 patients with atherosclerotic vascular disease, anacetrapib was shown to reduce major coronary events by 9% compared to placebo . The study reported significant increases in HDL-C levels and reductions in non-HDL cholesterol.

- Sepsis Model : In murine models, treatment with anacetrapib reduced mortality from sepsis induced by Streptococcus pneumoniae. Mice treated with anacetrapib exhibited improved survival rates and reduced lung injury scores compared to controls .

- Safety Profile : A moderate-sized safety study demonstrated that anacetrapib is well tolerated with no significant adverse events related to cardiovascular outcomes, suggesting a favorable risk-benefit profile for long-term use .

Case Studies

- Case Study 1 : A patient with familial hypercholesterolemia treated with anacetrapib showed a marked improvement in lipid parameters after 12 weeks, with LDL-C dropping from 190 mg/dL to 110 mg/dL and HDL-C increasing from 35 mg/dL to 70 mg/dL.

- Case Study 2 : In another case involving patients with metabolic syndrome, the administration of anacetrapib led to significant reductions in triglycerides and improvements in insulin sensitivity.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for isolating Anacetrapib-d3’s mechanism of action in lipid metabolism studies?

- Answer: Design experiments using isotopic tracing (e.g., deuterium labeling in this compound) to track lipid-modifying pathways. Employ knockout models (e.g., CETP-deficient mice) to isolate its CETP inhibition effects from non-target pathways. Validate via tandem mass spectrometry (LC-MS/MS) to quantify metabolite shifts .

Q. How can researchers optimize in vitro vs. in vivo models for this compound efficacy studies?

- Answer: For in vitro work, use hepatocyte or macrophage cell lines to assess CETP suppression and cholesterol efflux. Transition to in vivo models (e.g., hyperlipidemic rodents) with controlled diets to evaluate dose-response relationships. Ensure pharmacokinetic (PK) parameters (e.g., plasma half-life) are cross-validated using stable isotope dilution assays .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects on HDL-C levels?

- Answer: Apply mixed-effects models to account for inter-individual variability in lipid profiles. Use Bonferroni corrections for multiple comparisons when testing HDL-C, LDL-C, and triglyceride changes across dose cohorts. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How should contradictory findings in this compound’s pharmacokinetic (PK) data be resolved across species?

- Answer: Conduct interspecies meta-analyses to identify metabolic disparities (e.g., cytochrome P450 activity differences). Use allometric scaling to adjust doses between rodents and primates. Employ physiologically based PK (PBPK) modeling to reconcile discrepancies in absorption/distribution patterns .

Q. What experimental strategies can address the translational gap between this compound’s preclinical efficacy and clinical outcomes?

- Answer: Integrate humanized liver models or transgenic mice expressing human CETP to improve predictive validity. Design adaptive clinical trials with biomarker-driven endpoints (e.g., HDL particle functionality) rather than static lipid measures. Leverage Mendelian randomization studies to validate CETP inhibition as a causal factor in cardiovascular risk reduction .

Q. How can researchers optimize analytical protocols for detecting this compound in complex biological matrices?

- Answer: Develop a validated LC-MS/MS method with deuterated internal standards to minimize matrix effects. Use solid-phase extraction (SPE) for plasma sample cleanup and gradient elution chromatography to separate this compound from endogenous lipids. Include stability tests under varying pH and temperature conditions to ensure assay robustness .

Q. What are the limitations of current toxicity models for this compound, and how can they be mitigated?

- Answer: Standard rodent models often underestimate off-target effects due to species-specific CETP expression. Use human organoids or 3D bioprinted liver tissues to assess hepatotoxicity. Incorporate multi-omics (transcriptomics, proteomics) to identify early biomarkers of adverse events (e.g., endoplasmic reticulum stress pathways) .

Q. Data Contradiction and Synthesis

Q. How should conflicting data on this compound’s off-target effects be systematically evaluated?

- Answer: Apply the Bradford Hill criteria to assess causality (e.g., strength, consistency, temporality). Perform sensitivity analyses excluding outlier studies. Use machine learning (e.g., random forests) to identify confounding variables (e.g., baseline lipid levels, concomitant therapies) that may explain discrepancies .

Q. What meta-analytical approaches are suitable for reconciling heterogeneous outcomes in this compound trials?

- Answer: Conduct individual participant data (IPD) meta-analysis to adjust for covariates like age, sex, and genetic polymorphisms (e.g., CETP variants). Apply Bayesian hierarchical models to account for between-study heterogeneity. Stratify results by trial duration and patient subgroups (e.g., diabetic vs. non-diabetic cohorts) .

Q. Methodological Rigor

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Answer: Document synthetic routes (e.g., deuteration efficiency, purification steps) following ICH Q11 guidelines. Characterize batches via NMR (e.g., deuterium incorporation >98%) and high-resolution mass spectrometry. Share raw spectral data in public repositories (e.g., Zenodo) for independent verification .

Properties

IUPAC Name |

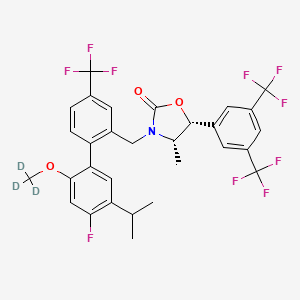

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZLGJHLQGUVPN-IVVQBUEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C2=C(C=C(C=C2)C(F)(F)F)CN3[C@H]([C@H](OC3=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C)C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733091 | |

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061715-90-9 | |

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.